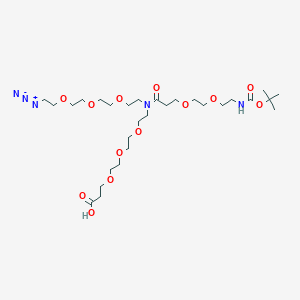

N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid is a complex organic compound that features multiple polyethylene glycol (PEG) chains, an azido group, and a Boc-protected amine. This compound is often used in bioconjugation and click chemistry due to its functional groups that allow for versatile chemical modifications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid typically involves several steps:

PEGylation: The initial step involves the attachment of PEG chains to a core molecule. This is usually achieved through nucleophilic substitution reactions.

Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

Acid Formation: The final step involves the conversion of the terminal group to a carboxylic acid, typically using acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems.

化学反応の分析

Types of Reactions

Oxidation: The azido group can undergo oxidation to form nitro compounds.

Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The azido group can participate in nucleophilic substitution reactions, particularly in click chemistry.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).

Substitution: Copper(I) bromide (CuBr) in the presence of a ligand like tris(benzyltriazolylmethyl)amine (TBTA).

Major Products

Oxidation: Nitro-PEG derivatives.

Reduction: Amine-PEG derivatives.

Substitution: Triazole-PEG derivatives.

科学的研究の応用

N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid is widely used in various fields:

Chemistry: Utilized in click chemistry for the synthesis of complex molecules.

Biology: Used in bioconjugation to attach biomolecules to surfaces or other molecules.

Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.

Industry: Applied in the development of advanced materials and coatings.

作用機序

The compound exerts its effects through the functional groups present:

Azido Group: Participates in click chemistry reactions, forming stable triazole linkages.

PEG Chains: Enhance solubility and biocompatibility.

Boc-Protected Amine: Provides a site for further functionalization after deprotection.

類似化合物との比較

Similar Compounds

N-(Azido-PEG3)-N-(PEG2-NH2)-PEG3-acid: Lacks the Boc protection, making it more reactive but less stable.

N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG2-acid: Shorter PEG chain, affecting solubility and biocompatibility.

N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG4-acid: Longer PEG chain, potentially improving solubility but increasing molecular weight.

Uniqueness

N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid is unique due to its balanced PEG chain length, azido functionality, and Boc protection, making it versatile for various applications in research and industry.

生物活性

N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid is a specialized compound that plays a crucial role in bioconjugation and click chemistry applications. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C29H55N5O13

- Molecular Weight : 681.8 g/mol

- Structure : The compound consists of multiple polyethylene glycol (PEG) units, an azide functional group, and a tert-butyloxycarbonyl (Boc) protecting group. The azide group allows it to participate in copper-catalyzed azide-alkyne cycloaddition reactions, which are fundamental to click chemistry.

The primary mechanism of action for this compound involves its ability to facilitate the conjugation of biomolecules through click chemistry. This process typically occurs as follows:

-

Click Chemistry Reaction : The azide group reacts with alkynes to form stable 1,2,3-triazoles under mild conditions. This reaction is highly selective and does not require harsh conditions that could denature sensitive biomolecules .

Azide+AlkyneCu catalystTriazole

- Bioconjugation : The compound can attach to various biomolecules such as peptides, proteins, and nucleic acids, enhancing their stability and functionality for therapeutic applications.

Applications in Research and Therapeutics

This compound has diverse applications in both research and therapeutic settings:

- Targeted Drug Delivery : It serves as a linker in drug delivery systems, allowing for the attachment of therapeutic agents to targeting moieties (e.g., antibodies), thus improving the specificity of drug delivery .

- PROTAC Technology : This compound is utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which selectively degrade target proteins within cells by exploiting the ubiquitin-proteasome system .

- Biomarker Development : The ability to conjugate biomolecules enhances the development of biomarkers for disease detection and monitoring.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Drug Delivery Systems : A study demonstrated that PEG-based conjugates significantly improved the solubility and stability of therapeutic agents, leading to enhanced bioavailability and reduced toxicity in vivo .

- Bioconjugation Efficiency : Research indicated that using this compound for bioconjugation resulted in high yields and purity (>95%) of the final products, making it a reliable choice for laboratory applications .

- Cellular Uptake Studies : Experiments showed that conjugates formed with this compound exhibited improved cellular uptake compared to their unconjugated counterparts, suggesting enhanced therapeutic efficacy .

Summary Table of Key Findings

| Application Area | Findings |

|---|---|

| Targeted Drug Delivery | Enhanced specificity and reduced side effects due to improved targeting capabilities. |

| PROTAC Development | Facilitates selective degradation of target proteins, enhancing therapeutic strategies. |

| Bioconjugation Yield | Achieves >95% purity in conjugated products, ensuring reliability for research applications. |

| Cellular Uptake | Improved uptake efficiency compared to unconjugated molecules, indicating better efficacy. |

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]propanoyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H55N5O13/c1-29(2,3)47-28(38)31-6-12-41-18-16-39-10-4-26(35)34(8-14-43-20-24-45-22-17-40-11-5-27(36)37)9-15-44-21-25-46-23-19-42-13-7-32-33-30/h4-25H2,1-3H3,(H,31,38)(H,36,37) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAMPVINRLXGCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCC(=O)N(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H55N5O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。